molecular formula C12H18N2O5S B8799931 Acetanilide, 4'-(bis(2-hydroxyethyl)sulfamoyl)- CAS No. 17262-65-6

Acetanilide, 4'-(bis(2-hydroxyethyl)sulfamoyl)-

Cat. No. B8799931
M. Wt: 302.35 g/mol
InChI Key: KCCQFZBYCFYLGD-UHFFFAOYSA-N
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Patent
US06632858B1

Procedure details

Step 1) Diethanolamine (105 parts) was added dropwise over 10 minutes to a stirred mixture of N-acetyl sulphanilyl chloride (93.5 parts), water (400 parts) and acetone (200 parts) while maintaining the temperature at approximately 5° C. The mixture was allowed to warm to room temperature and stirred over night. The resultant 4-acetylamino-N,N-bis-(2-hydroxyethyl)benzenesulphonamide (103 parts) was isolated by filtration, washed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]([NH:11][C:12]1[CH:21]=[CH:20][C:15]([S:16](Cl)(=[O:18])=[O:17])=[CH:14][CH:13]=1)(=[O:10])[CH3:9].O>CC(C)=O>[C:8]([NH:11][C:12]1[CH:13]=[CH:14][C:15]([S:16]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])(=[O:18])=[O:17])=[CH:20][CH:21]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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